2-Methoxy-2-oxoacetic acid
Overview
Description
2-Methoxy-2-oxoacetic acid is a chemical compound with the formula C3H4O4 and a molecular weight of 104.06 . It is used for research purposes .
Physical And Chemical Properties Analysis
2-Methoxy-2-oxoacetic acid is stored in a sealed, dry environment, preferably in a freezer under -20°C . The boiling point is not specified .Scientific Research Applications
Catalytic Applications
2-Methoxy-2-oxoacetic acid and its derivatives have been explored in various catalytic processes. For instance, a study by Bolm et al. (2002) demonstrated the use of rhodium-catalyzed oxygen transfer to generate benzyl 2-silyl-2-oxoacetates. This process led to the formation of chiral alpha-silyl-substituted alpha-hydroxyacetic acids, which were used as chiral ligands in asymmetric aldol-type reactions (Bolm, Kasyan, Heider, Saladin, Drauz, Günther, & Wagner, 2002).
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex organic molecules. For example, Burrell et al. (2009) described the synthesis of carbon-14 labeled methyl 2-chloro-2-oxoacetate from 2-methoxy-2-oxoacetate, which is a useful reagent for labeling various organic compounds (Burrell, Easter, Bonacorsi, & Balasubramanian, 2009).
Drug Synthesis
In the realm of pharmaceuticals, 2-methoxy-2-oxoacetic acid derivatives have been synthesized and investigated for their potential applications. Pan et al. (2013) described an efficient synthesis route for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a process that could have implications in drug development (Pan, Lu, Li, Zhang, Yu, & Liu, 2013).
Chemical Research
The compound is also used in chemical research for understanding reaction mechanisms and synthesis processes. Liu et al. (2009) explored the synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid using 2-oxoacetic acid, providing insights into novel reactions and charge distribution computations (Liu, Wang, Xu, Zhao, Tang, Cheng, & Zhou, 2009).
Recent Research on 2-Methoxy-2-oxoacetic Acid and Related Compounds
Conformational Landscape and Intramolecular Dynamics
A recent study by Singh et al. (2022) explored the conformational landscape of alpha-methoxy phenylacetic acid, a derivative of 2-methoxy-2-oxoacetic acid. Using rotational spectroscopy, they identified multiple conformers and analyzed their internal rotation and non-covalent interactions. This study provides insight into the structural and dynamic properties of such compounds (Singh, Pinacho, Obenchain, Quesada‐Moreno, & Schnell, 2022).
Biological Applications
Fueyo-González et al. (2022) investigated a small molecule (8-methoxy-2-oxo-1,2,4,5-tetrahydrocyclopenta[de]quinoline-3-carboxylic acid) as a glutathione sensor for immune cells. This study highlights the potential of derivatives of 2-methoxy-2-oxoacetic acid in biological and medical research, particularly in monitoring intracellular changes in immune cells (Fueyo-González, Espinar-Barranco, Herranz, Alkorta, Crovetto, Fribourg, Paredes, Orte, & González-Vera, 2022).
Anticancer and Antioxidant Activities
Parthiban et al. (2021) isolated 2-methoxy mucic acid from Rhizophora apiculata and evaluated its anticancer and antioxidant activities. Their findings suggest significant potential in cancer treatment and oxidative stress management (Parthiban, Sachithanandam, Lalitha, Muthukumaran, Misra, Jain, Sridhar, Mageswaran, Purvaja, & Ramesh, 2021).
Photocaging and Chemical Properties
Shigemoto et al. (2021) studied zinc photocages constructed using methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid, which have applications in biological research. Their work demonstrates the potential of these derivatives in facilitating controlled biological processes (Shigemoto, Bhattacharjee, Hickey, Boyd, McCormick, & Burdette, 2021).
Lignin-Derived Complexes for Oxidation Reactions
Champ et al. (2021) synthesized a lignin-derived ligand from 2-methoxy-4-propylphenol and explored its use in catalyzing oxidation reactions. This study highlights the environmental applications of derivatives of 2-methoxy-2-oxoacetic acid in water treatment and catalysis (Champ, Jang, Lee, Wu, Reynolds, & Abu‐Omar, 2021).
properties
IUPAC Name |
2-methoxy-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c1-7-3(6)2(4)5/h1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKISUMKCULUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870608 | |
Record name | Methoxy(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-oxoacetic acid | |
CAS RN |
600-23-7 | |
Record name | methyl hydrogen oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methyl ethanedioate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SA2XQY8YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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